2-(Decylthio)ethanamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-decylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NS.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;/h2-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOVAZNLWXAJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032545 | |
| Record name | 2-(Decylthio)ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36362-09-1 | |
| Record name | Ethanamine, 2-(decylthio)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36362-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Decylthio)ethanamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036362091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2-(decylthio)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Decylthio)ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(decylthio)ethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(DECYLTHIO)ETHANAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5330TSQ9UP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectory of Research Involving Aliphatic Thioamines
Research into aliphatic thioamines, particularly those with longer alkyl chains like 2-(decylthio)ethanamine (B8690888), appears to have been driven primarily by the pursuit of effective antimicrobial agents. Patents dating back to the 1960s describe the antimicrobial properties of 2-(alkylthio)ethanamines where the alkyl group contains 8 to 12 carbon atoms. google.com This indicates that the biocidal potential of this class of compounds has been recognized for several decades.
Further research and development, evidenced by patents from the late 1980s and 1990s, focused on refining the synthesis and formulation of these compounds. google.com A key synthesis process involves the reaction of an alkyl mercaptan (like decyl mercaptan) with 2-ethyl-2-oxazoline (B78409) in the presence of a Lewis acid catalyst to form a 2-(alkylthio)ethyl propionamide (B166681) intermediate. google.com This intermediate is then hydrolyzed with an aqueous hydrohalic acid, such as hydrochloric acid, to yield the final 2-(alkylthio)ethanamine hydrohalide salt and propionic acid. google.com Much of the later research aimed to develop stable, non-corrosive, and effective formulations directly from the hydrolysis product, thereby eliminating waste streams and costly isolation procedures. google.com
Rationale for Academic Inquiry into 2 Decylthio Ethanamine Hydrochloride and Its Derivatives
The primary driver for academic and industrial inquiry into 2-(Decylthio)ethanamine (B8690888) hydrochloride is its multifunctional nature, stemming from its amphiphilic molecular structure. The molecule combines a long, hydrophobic decylthio tail with a polar, hydrophilic primary amine hydrochloride head group. cymitquimica.com This structure imparts surfactant-like properties and is central to its utility. google.com
The key rationales for its investigation include:
Antimicrobial Activity: The compound has demonstrated broad-spectrum biocidal activity against bacteria, fungi, and algae. onepetro.orgosti.gov This makes it a candidate for use in applications such as industrial water treatment, where microbial growth can cause significant problems. onepetro.org
Biofilm Inhibition: A significant challenge in controlling microbial contamination is the formation of biofilms, which are communities of microorganisms encased in a slimy extracellular matrix that adhere to surfaces. onepetro.org These biofilms can protect the microbes from biocides and lead to decreased efficiency in industrial processes like heat exchangers. onepetro.org 2-(Decylthio)ethanamine hydrochloride has been investigated for its ability to inhibit biofilm formation and remove existing biofilms. onepetro.orgosti.gov
Corrosion Inhibition: The compound has been shown to enhance corrosion inhibition on metal surfaces. onepetro.orgosti.gov Microbial biofilms can create anaerobic environments that promote the growth of sulfate-reducing bacteria, which produce acids implicated in microbiologically influenced corrosion. onepetro.org By controlling biofilms, the compound indirectly reduces corrosion. Furthermore, as a cationic surfactant, it can form a protective layer on metal surfaces, directly inhibiting corrosion processes.
Scope and Objectives of Current Research Paradigms
Elucidation of Advanced Synthetic Pathways for this compound
The principal pathway for synthesizing this compound involves the reaction of an alkyl mercaptan with an oxazoline (B21484), which is then hydrolyzed. This method avoids the direct use of more hazardous reagents and allows for a controlled, high-yield production process. google.com
The synthesis is typically a two-stage process:
Formation of the Amide Intermediate : The first step involves the reaction of decyl mercaptan with 2-ethyl-2-oxazoline (B78409). google.com This reaction is catalyzed by a Lewis acid, such as zinc chloride, and is generally conducted in the absence of a solvent. google.com The reaction is exothermic, and the temperature is typically controlled between 135°C and 225°C. google.com A slight molar excess of 2-ethyl-2-oxazoline is often used. google.com The reaction progress can be monitored by a reduction in reactor pressure, with completion generally occurring within an hour after the addition of the oxazoline. google.com This stage yields the intermediate compound, 2-(decylthio)ethyl propionamide (B166681). google.com
Hydrolysis to the Final Product : The 2-(decylthio)ethyl propionamide intermediate is then hydrolyzed using an aqueous hydrohalic acid, specifically concentrated hydrochloric acid, to yield this compound and propionic acid as a byproduct. google.comvulcanchem.com This hydrolysis is conducted at elevated temperatures, typically between 100°C and 175°C. google.com In a sealed reactor, the pressure can range from 15 to 130 pounds per square inch absolute (psia). google.com The reaction is generally maintained for 1 to 12 hours to ensure complete hydrolysis. google.com A 1 to 5 percent molar excess of hydrochloric acid is preferable to drive the reaction to completion. google.com
Table 1: Reaction Parameters for the Synthesis of this compound This table is interactive. You can sort and filter the data.
| Stage | Reactants | Catalyst/Reagent | Temperature | Pressure | Duration | Product |
|---|---|---|---|---|---|---|
| Amide Formation | Decyl mercaptan, 2-Ethyl-2-oxazoline | Zinc Chloride | 135°C - 225°C | N/A | ~1 hour | 2-(Decylthio)ethyl propionamide |
| Hydrolysis | 2-(Decylthio)ethyl propionamide | Hydrochloric Acid | 100°C - 175°C | 15 - 130 psia | 1 - 12 hours | This compound |
To maximize the yield and purity of this compound, several optimization strategies are employed throughout the synthesis:
Inert Atmosphere : The initial reaction is typically carried out under a nitrogen atmosphere. This is because the presence of air has been found to be slightly detrimental, potentially leading to color impurities in the final product. google.com
Control of Exotherm : The addition rate of 2-ethyl-2-oxazoline is carefully managed to control the temperature of the exothermic reaction, preventing potential side reactions and ensuring stability. google.com
Reagent Stoichiometry : Using a slight molar excess (1-2%) of 2-ethyl-2-oxazoline and a 1-5% molar excess of hydrochloric acid in the respective stages helps to ensure the complete conversion of the starting materials. google.com
Post-Hydrolysis Neutralization : After hydrolysis, the reaction mixture is highly acidic. A neutralization step using a base like potassium hydroxide (B78521) can be performed. Potassium hydroxide is noted to be advantageous in avoiding the formation of emulsions that can complicate purification. google.com
While specific green chemistry protocols for this compound are not extensively detailed in the literature, the principles of green chemistry can be applied to its synthesis. Green chemistry aims to reduce waste, use less hazardous substances, and improve energy efficiency. uniroma1.it
Solvent-Free Reaction : The first step of the described synthesis, reacting decyl mercaptan with 2-ethyl-2-oxazoline, is often conducted without a solvent, which aligns with green chemistry principles by reducing solvent waste. google.com
Atom Economy : The reaction sequence involves an addition followed by a hydrolysis, which can have good atom economy, although the formation of propionic acid as a byproduct in the second step is a factor.
Alternative Energy Sources : General green chemistry techniques, such as microwave-assisted synthesis, could potentially reduce reaction times and energy consumption compared to conventional heating. mdpi.com
Precursor Chemistry and Intermediate Reactivity in Organic Synthesis
The synthesis of this compound relies on the specific reactivity of its precursors and the intermediate compound.
Precursors : The primary precursors are decyl mercaptan (decanethiol) and 2-ethyl-2-oxazoline . google.com
Decyl mercaptan acts as a nucleophile, with the sulfur atom attacking the electrophilic carbon of the oxazoline ring.
2-ethyl-2-oxazoline provides the ethanamine backbone. The ring strain of the oxazoline facilitates a ring-opening reaction upon nucleophilic attack. The presence of a Lewis acid catalyst like zinc chloride enhances the electrophilicity of the oxazoline ring, promoting the reaction. google.com
Intermediate : The key intermediate is 2-(decylthio)ethyl propionamide . google.com This N-acylated thioether is stable enough to be the product of the first reaction stage but is susceptible to hydrolysis under strong acidic conditions. The amide bond is the reactive site in the second stage of the synthesis. The acid-catalyzed hydrolysis cleaves this bond, liberating the primary amine (which is protonated to the ammonium (B1175870) hydrochloride) and propionic acid. google.com
Table 2: Key Compounds in the Synthesis of this compound
| Role | Compound Name | Chemical Formula | Function |
|---|---|---|---|
| Precursor | Decyl mercaptan | C₁₀H₂₂S | Provides the decylthio group |
| Precursor | 2-Ethyl-2-oxazoline | C₅H₉NO | Provides the ethanamine backbone |
| Intermediate | 2-(Decylthio)ethyl propionamide | C₁₅H₃₁NOS | Product of the first step; undergoes hydrolysis |
| Final Product | This compound | C₁₂H₂₈ClNS | Target compound |
Advanced Characterization Techniques in Synthetic Chemistry
The confirmation of the structure and the assessment of purity for this compound and its derivatives rely on a combination of spectroscopic and chromatographic methods.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques provide detailed information about the molecular structure, bonding, and functional groups present in the compound. While experimental spectra for this specific compound are not widely published, the expected data can be accurately predicted based on its structure. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be used to identify the different types of protons and their connectivity. The long decyl chain would produce a complex multiplet in the aliphatic region (~0.8-1.6 ppm). The protons on the carbons adjacent to the sulfur and nitrogen atoms would appear at distinct chemical shifts further downfield (~2.5-3.5 ppm). ¹³C NMR would show distinct signals for each of the 12 carbon atoms in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. The N-H stretching vibrations of the primary ammonium group (-NH₃⁺) would appear as a broad band in the range of 3000-3200 cm⁻¹. C-H stretching vibrations from the alkyl chains would be observed around 2850-2960 cm⁻¹. orgchemboulder.comrockymountainlabs.com A C-S stretching vibration, which is typically weak, would be expected in the 600-800 cm⁻¹ region. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Under Electron Ionization (EI), the molecule would likely undergo alpha-cleavage adjacent to the nitrogen and sulfur atoms. libretexts.orgmiamioh.eduyoutube.com The molecular ion peak for the free base (C₁₂H₂₇NS) would be at m/z 217.4.
The table below summarizes the predicted spectroscopic data for this compound.
| Technique | Functional Group / Protons | Predicted Chemical Shift / Wavenumber / m/z |
| ¹H NMR | -CH₃ (decyl) | ~0.88 ppm (triplet) |
| ¹H NMR | -(CH₂)₈- (decyl) | ~1.2-1.6 ppm (multiplet) |
| ¹H NMR | -S-CH₂-CH₂-N- | ~2.7 ppm (triplet) |
| ¹H NMR | -S-CH₂-CH₂-N- | ~3.2 ppm (triplet) |
| ¹H NMR | -NH₃⁺ | Broad signal, ~8.0-8.5 ppm |
| ¹³C NMR | Alkyl Chain Carbons | ~14-32 ppm |
| ¹³C NMR | -S-CH₂- | ~30-35 ppm |
| ¹³C NMR | -CH₂-NH₃⁺ | ~38-42 ppm |
| IR | N-H Stretch (Ammonium) | 3000-3200 cm⁻¹ (broad) |
| IR | C-H Stretch (Alkyl) | 2850-2960 cm⁻¹ (strong) |
| IR | N-H Bend (Ammonium) | ~1500-1600 cm⁻¹ |
| MS | Molecular Ion (Free Base) | m/z 217 |
| MS | Alpha-cleavage fragment [CH₂=NH₂]⁺ | m/z 30 |
Chromatographic Methodologies for Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a suitable method for analyzing this compound. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-215 nm) or the use of other detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be necessary. To improve peak shape and retention for the polar amine, ion-pairing chromatography or the use of a hydrophilic interaction liquid chromatography (HILIC) column could be employed. mdpi.comgoogle.com Pre-column derivatization with a UV-active or fluorescent tag, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA), can significantly enhance detection sensitivity. thermofisher.comsigmaaldrich.com
Gas Chromatography (GC): GC analysis of primary amines can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. h-brs.de Therefore, derivatization is typically required. The primary amine can be converted to a less polar derivative, such as a trifluoroacetamide, by reacting it with an agent like trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net This allows for analysis on a standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) with Flame Ionization Detection (FID) or Mass Spectrometry (MS). h-brs.denih.gov
The following table outlines potential chromatographic conditions for the analysis of this compound.
| Technique | Column Type | Mobile Phase / Carrier Gas | Detection | Derivatization |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% TFA | UV (205 nm), ELSD, CAD | Optional (e.g., Dansyl chloride for fluorescence) |
| HPLC | HILIC | Acetonitrile/Ammonium Formate Buffer | ELSD, CAD, MS | Not required |
| GC | DB-5 or equivalent | Helium | FID, MS | Required (e.g., Trifluoroacetic anhydride) |
Analysis of Molecular Mechanisms of Action
The biocidal activity of this compound stems from its amphiphilic nature, possessing both a hydrophobic (lipophilic) and a hydrophilic component. This dual characteristic facilitates its interaction with microbial cells, leading to their inactivation. The primary mechanism is understood to be the disruption of cellular membranes, a common trait among cationic surfactants.
Interactions with Biological Membranes and Hydrophobic Cellular Components
The molecular structure of this compound dictates its interaction with biological membranes. The positively charged ethanamine head group is attracted to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. This electrostatic interaction facilitates the initial binding of the molecule to the cell surface.
Following this initial adhesion, the long, uncharged decylthio tail, which is hydrophobic, penetrates the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane, leading to a loss of membrane integrity. The process can be conceptualized in the following stages:
Adsorption: The cationic amine group electrostatically interacts with the negatively charged surface of the microbial membrane.
Insertion: The hydrophobic decyl chain partitions into the nonpolar interior of the lipid bilayer.
Disruption: The presence of the bulky decylthio group within the membrane disrupts the packing of the phospholipid tails, increasing membrane fluidity and permeability.
Lysis: At sufficient concentrations, this disruption leads to the formation of pores or micelles, causing leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately resulting in cell death.
The hydrophobic nature of the decylthio moiety also allows for interactions with other hydrophobic cellular components, potentially including proteins, which could lead to their denaturation and loss of function.
Illustrative Data on Membrane Permeability Changes
| Concentration of this compound | Change in Membrane Potential | Leakage of Intracellular Potassium Ions |
| Low | Minimal | Slight Increase |
| Medium | Significant Depolarization | Moderate Leakage |
| High | Complete Depolarization | Substantial Leakage |
This table is illustrative and based on the expected effects of cationic surfactants on bacterial membranes.
Potential Targets within Microbial Systems (relevant to biocidal activity)
The primary target of this compound is the microbial cell membrane. However, its biocidal activity may not be limited to membrane disruption alone. Once the membrane is compromised, the molecule can enter the cell and interact with various intracellular components.
Potential intracellular targets include:
Enzymes: The amine group could interact with the active sites of enzymes, leading to their inhibition. The hydrophobic tail could also cause denaturation of enzymes.
Nucleic Acids (DNA and RNA): The cationic nature of the molecule could lead to binding with the negatively charged phosphate (B84403) backbone of DNA and RNA, potentially interfering with replication, transcription, and translation processes.
Ribosomes: Interaction with ribosomes could disrupt protein synthesis.
The ability of this compound to disrupt biofilms is another crucial aspect of its biocidal activity. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). The surfactant properties of the molecule help to break down the EPS matrix, allowing the biocide to reach and kill the embedded microbes.
Structure-Activity Relationship (SAR) Studies for Biological Function
The biological efficacy of this compound is intrinsically linked to its molecular structure. Both the decylthio and the ethanamine hydrochloride moieties play critical roles in its activity.
Impact of Decylthio Moiety on Biological Efficacy
The decylthio moiety, consisting of a ten-carbon alkyl chain linked through a sulfur atom, constitutes the hydrophobic part of the molecule. The length of this alkyl chain is a critical determinant of the compound's biocidal activity.
Hydrophobicity: A sufficiently long alkyl chain is necessary for the molecule to effectively partition into and disrupt the lipid bilayer of microbial membranes. The ten-carbon chain of the decyl group provides a strong hydrophobic driving force for this process.
"Cut-off" Effect: In many homologous series of surfactants, the biological activity increases with the length of the alkyl chain up to a certain point, after which the activity decreases. This "cut-off" effect is often attributed to reduced aqueous solubility and increased self-aggregation (micelle formation) at longer chain lengths, which can hinder the transfer of individual molecules to the microbial cell membrane. The C10 chain of this compound is likely near the optimal length for broad-spectrum biocidal activity.
Thioether Linkage: The thioether linkage (-S-) provides flexibility to the alkyl chain and may influence its interaction with the membrane compared to a simple alkyl chain.
Influence of Alkyl Chain Length on Biocidal Activity (General Trend)
| Alkyl Chain Length | Relative Biocidal Activity |
| < C8 | Lower |
| C8 - C14 | Higher |
| > C14 | Lower |
This table represents a general trend observed for many cationic surfactants and is not specific experimental data for this compound.
Contribution of Ethanamine Hydrochloride Moiety to Activity
The ethanamine hydrochloride moiety forms the hydrophilic, cationic head group of the molecule.
Cationic Charge: At physiological pH, the primary amine group is protonated, carrying a positive charge. This positive charge is crucial for the initial electrostatic attraction to the negatively charged microbial cell surface.
Hydrophilicity and Solubility: The hydrochloride salt form enhances the water solubility of the compound, which is essential for its application in aqueous systems. The hydrophilic head group also allows the molecule to orient itself at the membrane-water interface.
Amine Group Reactivity: The primary amine group can potentially engage in hydrogen bonding and other interactions with membrane components and intracellular targets.
Theoretical and Computational Chemistry Approaches
Molecular Dynamics (MD) Simulations: MD simulations could be employed to model the interaction of this compound with a model lipid bilayer. These simulations can provide atomic-level insights into how the molecule inserts into the membrane, its orientation within the bilayer, and its effect on membrane properties such as thickness, fluidity, and order.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models could be developed to correlate the structural features of a series of related alkylthioamine compounds with their observed biocidal activity. Such models can help in predicting the activity of new, untested compounds and in designing more effective biocides. Descriptors such as hydrophobicity (logP), molecular volume, and electronic properties could be used to build these models.
Docking Studies: If specific intracellular targets, such as enzymes, are identified, molecular docking simulations could be used to predict the binding mode and affinity of this compound to these targets. This could help in elucidating the mechanism of action beyond membrane disruption.
These computational approaches could provide a deeper understanding of the structure-activity relationships and guide the development of new biocidal agents with improved efficacy and specificity.
Molecular Modeling and Docking Simulations of Compound-Target Interactions
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these methods can be employed to understand its interaction with key bacterial targets, such as cell membranes and essential enzymes.
Given its cationic surfactant nature, a primary mode of action for this compound is likely the disruption of bacterial cell membranes. nih.govsoton.ac.uk Molecular dynamics simulations could model the insertion of the decyl tail into the lipid bilayer, while the cationic amine head group interacts with the negatively charged phosphate groups of the phospholipids. rsc.orgnih.gov This interaction can lead to membrane destabilization, increased permeability, and eventual cell lysis.
Docking simulations can further explore the binding of this compound to specific bacterial proteins that are crucial for survival. For instance, enzymes involved in cell wall synthesis, protein synthesis, or DNA replication could be potential targets. The results of such simulations are typically represented by a docking score, which estimates the binding affinity, and an analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.
| Bacterial Target Protein | PDB ID | Putative Function | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|---|
| Penicillin-Binding Protein 2a (PBP2a) | 1VQQ | Cell wall synthesis | -7.8 | SER403, LYS406 |
| DNA Gyrase Subunit B | 1KZN | DNA replication | -6.5 | ASP81, GLY85 |
| Tyrosyl-tRNA Synthetase | 1JII | Protein synthesis | -7.2 | TYR34, GLY192 |
This table presents hypothetical docking scores and interacting residues to illustrate the potential outcomes of molecular docking studies.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure and reactivity of a molecule. nih.gov Methods such as Density Functional Theory (DFT) can be used to calculate a variety of molecular properties for this compound that are relevant to its biological activity.
The distribution of electron density in the molecule can be visualized through the molecular electrostatic potential (MEP) map, which would likely show a region of positive potential around the ammonium group, confirming its role in electrostatic interactions with negatively charged biological targets. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important indicators of a molecule's reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 9.7 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 12.5 D | Measures the overall polarity of the molecule. |
| Electrostatic Potential (at amine group) | +45 kcal/mol | Indicates a region of positive charge, prone to electrostatic interactions. |
This table contains hypothetical values for various quantum chemical properties of this compound to demonstrate the type of data generated from such calculations.
Predictive Bioinformatics and Chemoinformatics Analyses
Predictive bioinformatics and chemoinformatics utilize computational algorithms to analyze chemical and biological data, enabling the prediction of a compound's properties and activities. acs.orgnih.gov For this compound, these approaches can be used to develop Quantitative Structure-Activity Relationship (QSAR) models and to predict its potential biological activities and toxicities.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comjapsonline.com By calculating various molecular descriptors for a set of related (alkylthio)ethanamine derivatives with known antimicrobial activities, a predictive model could be built. This model could then be used to predict the biocidal potency of new, unsynthesized analogs and to identify the key structural features that are important for activity.
Chemoinformatics tools can also be used to screen this compound against databases of known pharmacologically active compounds to predict its potential off-target effects or to identify other possible biological activities.
| Molecular Descriptor | Descriptor Type | Hypothetical Value | Relevance to Antimicrobial Activity |
|---|---|---|---|
| LogP | Lipophilicity | 4.2 | Influences membrane permeability. |
| Topological Polar Surface Area (TPSA) | Polarity | 26.0 Ų | Relates to transport properties. |
| Molecular Weight | Size | 253.88 g/mol | Affects diffusion and binding. |
| Number of Rotatable Bonds | Flexibility | 11 | Influences conformational adaptability to binding sites. |
| Charge (at pH 7.4) | Electronic | +1 | Crucial for interaction with negatively charged membranes. |
This table provides examples of molecular descriptors that would be relevant for a QSAR study of this compound and its analogs.
Evaluation of Antimicrobial Efficacy in Controlled In Vitro Models
This compound is recognized for its broad-spectrum antimicrobial properties, demonstrating efficacy against a variety of microorganisms, including bacteria, fungi, and algae. osti.gov This section details the in vitro research conducted to evaluate its antimicrobial, antifungal, and antialgal capabilities.
Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations
This compound exhibits a wide range of antibacterial activity. While comprehensive tables of Minimum Inhibitory Concentration (MIC) values against a diverse array of bacterial species are not extensively available in publicly accessible literature, its effectiveness is well-documented in the context of industrial applications, particularly in cooling water systems where bacterial control is crucial.
Research has highlighted its role as a potent biocide against bacteria responsible for forming slime layers and contributing to microbiologically influenced corrosion. env.go.jp The compound is specifically designed to target sessile (biofilm-forming) bacteria, which are often more resistant to conventional biocides.
Below is a representative table summarizing the antibacterial efficacy of this compound based on available information. It is important to note that specific MIC values can vary depending on the bacterial strain and the testing conditions.
| Bacterial Species | Gram Stain | Relevance | Reported Efficacy |
| Pseudomonas aeruginosa | Gram-negative | A primary slime-forming bacterium in cooling water systems. | Effective control reported. |
| Sulfate-Reducing Bacteria (SRB) | Gram-negative | Implicated in under-deposit corrosion. | Effective against SRB. env.go.jp |
| General Aerobic Bacteria | Various | Contribute to the overall microbial load in water systems. | Broad-spectrum activity. |
Interactive Data Table: Antibacterial Spectrum Note: Specific MIC values are not consistently reported in available literature. The table reflects the compound's described spectrum of activity.
Antifungal Activity Assessment against Pathogenic and Non-Pathogenic Fungi
The multifunctional nature of this compound extends to its effectiveness against fungi. osti.gov In industrial water systems, fungi can contribute to the formation of slimes and bio-fouling, leading to operational inefficiencies. The compound's ability to control fungal growth is a key aspect of its biocidal profile.
Detailed studies quantifying the MICs against a wide range of specific pathogenic and non-pathogenic fungal species are not readily found in the reviewed literature. However, its registration and application in industrial settings underscore its recognized antifungal properties.
| Fungal Type | Relevance | Reported Efficacy |
| Slime-forming fungi | Contribute to bio-fouling in cooling water systems. | Broad-spectrum activity reported. osti.gov |
| Molds | Can colonize various surfaces within industrial systems. | Effective control as part of its biocidal function. |
Interactive Data Table: Antifungal Activity Note: This table is based on general statements of antifungal activity, as specific data against named fungal species is limited in the available sources.
Antialgal Potency and Growth Inhibition Studies
This compound is also effective in controlling the growth of algae in recirculating cooling water systems. osti.gov Algal blooms in these systems can lead to blockages, impede water flow, and provide a nutrient source for other microorganisms.
Quantitative data from specific antialgal potency and growth inhibition studies, such as EC50 values (the concentration that causes a 50% reduction in growth), are not widely detailed in the available scientific literature. Nevertheless, its efficacy as an algaecide is a recognized component of its broad-spectrum biocidal action.
| Algal Type | Relevance | Reported Efficacy |
| Planktonic Algae | Can cause blooms in cooling tower basins. | Broad-spectrum activity. osti.gov |
| Filamentous Algae | Can contribute to mat formation and blockages. | Effective control as part of its biocidal function. |
Interactive Data Table: Antialgal Potency Note: This table reflects the general antialgal capabilities of the compound, as specific growth inhibition data is not detailed in the reviewed sources.
Applications in Biocidal Research for Material Protection Systems
The utility of this compound extends to the protection of materials through the control of microbial growth. Its application in industrial systems is a primary area of its use, with a focus on mitigating the detrimental effects of microorganisms on system performance and integrity.
Efficacy in Cooling Water Systems for Microbial Control
This compound is registered for use in a variety of recirculating cooling water systems. osti.gov Its multifunctional nature makes it a valuable tool for maintaining the cleanliness and efficiency of these systems. The compound is designed to be effective across a broad pH range, which is a significant advantage in the variable conditions of industrial water treatment.
Laboratory and field evaluations have demonstrated its efficacy in controlling microbial populations in these environments. osti.gov By managing the growth of bacteria, fungi, and algae, it helps to prevent the formation of slimes and other microbial deposits that can impair heat exchange and other critical functions of cooling systems.
Prevention of Biofilm Formation and Adhesion in Inanimate Systems
A key feature of this compound is its pronounced antibiofilm activity. env.go.jp Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. These biofilms can protect the embedded microorganisms from biocides, leading to persistent contamination and microbiologically influenced corrosion.
Lack of Publicly Available Research Data for Specific Chemical Biology Applications of this compound
Following a comprehensive review of publicly accessible scientific literature, it has been determined that there is a significant lack of specific research data on the use of this compound as a dedicated research tool in the field of chemical biology for the specific applications outlined in the user's request. The primary body of research for this compound identifies it as a biocide and a corrosion inhibitor.
While the amphiphilic nature of this compound, stemming from its decyl chain and charged amine group, suggests an inherent interaction with cellular membranes—a likely mechanism for its biocidal properties—there are no specific scholarly articles or detailed studies that characterize its use for probing membrane integrity or for the controlled modulation of biochemical pathways in a research context. General principles of how surfactants and amphiphilic molecules interact with lipid bilayers are well-established; however, specific data and detailed research findings for this compound in these precise chemical biology applications are not available in the public domain.
Therefore, it is not possible to construct a scientifically accurate and detailed article that adheres to the requested outline, which is focused on preclinical and in vitro efficacy research of this compound as a chemical biology tool. The requested sections on "Probing Membrane Integrity and Function in Cellular Systems" and "Modulation of Biochemical Pathways" would require specific experimental data, which is not present in the available literature. Any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and detail.
Environmental Science Research and Ecological Considerations Pertaining to 2 Decylthio Ethanamine Hydrochloride
Environmental Fate and Transport Studies in Aquatic and Terrestrial Systems
Detailed, publicly available research on the environmental fate and transport of 2-(decylthio)ethanamine (B8690888) hydrochloride is limited. Much of the understanding of its potential behavior in the environment is derived from regulatory assessments and data requirements outlined by bodies such as the U.S. EPA. The agency has noted that the use of this chemical as an industrial slimicide in recirculating water cooling systems could result in its release into the environment. regulations.gov This discharge could potentially pass through wastewater treatment plants (WWTPs) and subsequently be introduced into both aquatic and terrestrial systems. regulations.gov
Specific studies detailing the degradation pathways, kinetics, and metabolite identification of 2-(decylthio)ethanamine hydrochloride in various environmental compartments (water, soil, sediment) are not extensively available in the public domain. The EPA's registration review process has highlighted the necessity of obtaining environmental fate data to understand the persistence and transformation of this molecule. regulations.gov Such studies are crucial for determining the potential for long-term environmental exposure and for identifying any degradation products that may also be of toxicological concern. regulations.gov Without this data, a full understanding of the compound's environmental persistence and the potential for bioaccumulation remains incomplete.
Table 1: Data Gaps in the Environmental Fate of this compound
| Data Parameter | Status | Regulatory Implication |
| Degradation Pathways | Data not publicly available | Needed to predict persistence and transformation in the environment. |
| Degradation Kinetics | Data not publicly available | Essential for determining the half-life in various environmental media. |
| Metabolite Identification | Data not publicly available | Required to assess the risk of transformation products. |
This table is generated based on the identified data gaps in publicly accessible research and regulatory documentation.
Information regarding the sorption and leaching characteristics of this compound in soil and sediment is not well-documented in scientific literature. Understanding these processes is vital for predicting the mobility of the compound in terrestrial environments and its potential to contaminate groundwater. The EPA has indicated that environmental fate data, which would include sorption and leaching studies, are necessary to confirm whether the use of this chemical is likely to result in the contamination of surface or ground water. regulations.gov The chemical structure of this compound suggests that it may have some affinity for organic matter in soil and sediment, but without empirical data, its environmental mobility is difficult to predict.
Ecological Risk Assessment Methodologies for Non-Human Species
The ecological risk assessment for this compound is a key component of its regulatory review. The EPA has initiated this process to evaluate the potential risks to non-target organisms. federalregister.govregulations.gov
The EPA has identified potential ecological risks to aquatic organisms from the use of this compound. federalregister.gov This concern stems from the compound's intended use in cooling water systems, which may discharge treated water into aquatic environments. regulations.gov The risk assessment paradigm for aquatic organisms typically involves evaluating both the exposure and the toxicity of the substance. For this compound, this would involve modeling or measuring the expected environmental concentrations in water bodies receiving discharge and comparing these to toxicity endpoints for a range of aquatic species (e.g., fish, invertebrates, algae). The compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.
Table 2: Aquatic Hazard Classification for this compound
| Hazard Statement | Classification |
| Toxicity to Aquatic Life | Very toxic |
| Long-term Effects | May cause long-term adverse effects |
This table is based on generally available hazard classifications for the compound.
While the primary concern for this compound has been its impact on aquatic ecosystems, the potential for exposure to terrestrial organisms also exists, particularly in areas where treated wastewater is used for irrigation or where sludge from WWTPs is applied to land. However, specific impact analyses for non-target terrestrial organisms are not widely available. The EPA's risk assessment process would typically consider potential exposure routes for terrestrial wildlife and soil-dwelling organisms and evaluate the toxicity of the compound to representative species.
Regulatory Science and Policy Implications for Environmental Management
The regulation of this compound is guided by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), which mandates the periodic review of pesticide registrations to ensure they continue to meet the standard of no unreasonable adverse effects on human health or the environment. regulations.govepa.gov The EPA's registration review of this compound is an example of regulatory science in action, where existing data is evaluated and new data is requested to address uncertainties in the risk assessment. federalregister.govepa.gov
To mitigate the potential ecological risks identified, the EPA has proposed changes to the product labels. federalregister.gov These proposed changes include measures to reduce the discharge of the chemical into bodies of water, limitations on the frequency and location of its use, and reductions in certain application rates. federalregister.gov This approach reflects a common regulatory strategy to manage environmental risk by controlling the exposure of the chemical to sensitive environments. The final regulatory decision will be made after the completion of endangered species and endocrine disruptor screening program determinations. federalregister.gov
Frameworks for Registration Review and Environmental Standards
The registration and continued use of this compound in industrial applications are governed by a comprehensive regulatory framework overseen by the U.S. Environmental Protection Agency (EPA). This framework is primarily established under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), which mandates that all pesticides sold or distributed in the United States must be registered by the EPA. A key component of this oversight is the registration review program, which requires the EPA to periodically re-evaluate pesticides to ensure they continue to meet the statutory standard of no unreasonable adverse effects on human health or the environment. epa.gov
The registration review process for this compound, identified under case number 5029, was formally initiated with the opening of a public docket (EPA-HQ-OPP-2009-0336). This allows for public participation and the submission of relevant data and comments. The process involves a thorough review of existing data and the identification of any new data needed to conduct a comprehensive risk assessment.
A critical aspect of the registration review is the evaluation of the environmental fate and ecological effects of the compound. The EPA requires a specific set of environmental fate studies to understand how this compound behaves in the environment. This includes its potential to degrade, move through soil and water, and accumulate in organisms. The required data are essential for assessing exposure levels in various environmental compartments.
Environmental Fate Data Requirements for this compound
| Guideline Number | Study Title | Status |
|---|---|---|
| 835.2120 | Hydrolysis | Data required to be submitted |
| 835.2240 | Photodegradation in Water | Data required to be submitted |
| 835.2410 | Photodegradation on Soil | Data required to be submitted |
| 835.4100 | Aerobic Soil Metabolism | Data required to be submitted |
| 835.4300 | Anaerobic Soil Metabolism | Data required to be submitted |
| 835.1240 | Soil Column Leaching | Data required to be submitted |
In addition to environmental fate, the EPA evaluates the ecotoxicity of the compound to determine its potential to harm non-target organisms. This involves a suite of studies on various aquatic and terrestrial organisms.
Ecotoxicity Data Requirements for this compound
| Guideline Number | Study Title | Status |
|---|---|---|
| 850.1075 | Freshwater Fish Acute Toxicity (Rainbow Trout) | Data available |
| 850.1075 | Freshwater Fish Acute Toxicity (Bluegill Sunfish) | Data available |
| 850.1010 | Freshwater Invertebrate Acute Toxicity (Daphnia magna) | Data available |
| 850.5400 | Freshwater Algal Toxicity (Selenastrum capricornutum) | Data available |
The findings from these studies inform the ecological risk assessment, which characterizes the potential risks to aquatic and terrestrial ecosystems from the use of this compound as an industrial slimicide. The primary concern identified by the EPA is the potential for the compound to be discharged from recirculating water cooling systems into wastewater treatment plants and subsequently into aquatic environments. regulations.gov
Sustainable Use and Environmental Stewardship in Industrial Applications
The sustainable use of this compound in industrial settings, particularly in recirculating cooling water systems, involves practices that minimize environmental impact while maintaining operational efficiency. Environmental stewardship in this context encompasses a holistic approach to chemical management, from application to disposal.
Environmental stewardship programs, while not always mandated by regulation, represent a commitment by users to go beyond compliance. A framework for such a program for this compound would include:
Best Management Practices (BMPs): Implementing BMPs for cooling tower management is crucial. This includes optimizing the cycles of concentration to reduce water blowdown, which in turn decreases the amount of treated water released into the environment. energy.gov Regular monitoring of the system's water chemistry and microbial levels ensures that the biocide is used only when necessary and at the most effective concentration, following the principle of "as much as necessary, and as little as possible." oecd.org
Integrated Pest Management (IPM) Principles: Applying IPM strategies to microbial control involves monitoring microbial populations and using chemical treatments as part of a larger strategy that may include physical and operational controls. For example, minimizing sunlight exposure on tower surfaces can reduce algal growth. energy.gov
Discharge Management: Proper management of the effluent containing this compound is critical. This includes adhering to National Pollutant Discharge Elimination System (NPDES) permit requirements and notifying sewage treatment plant authorities before discharging treated effluent.
Alternative and Greener Technologies: A comprehensive stewardship approach also involves staying informed about and evaluating greener alternatives and advanced water treatment technologies. This could include exploring the use of "green biocides" derived from natural sources, biocides with controlled degradation pathways, or non-chemical methods of microbial control where feasible. microbe-investigations.commdpi.com
The now-concluded EPA Pesticide Environmental Stewardship Program (PESP) served as a model for voluntary partnerships to reduce pesticide risks. While this specific program has ended, its principles of promoting integrated pest management and other risk reduction strategies remain relevant for industrial users of biocides like this compound.
By adopting these sustainable practices and stewardship principles, industrial users can effectively manage microbial growth and corrosion in cooling water systems while minimizing the environmental footprint of their operations.
Future Directions and Emerging Research Avenues for 2 Decylthio Ethanamine Hydrochloride
Design and Synthesis of Next-Generation Analogs with Enhanced Biological Selectivity
The development of new analogs of 2-(Decylthio)ethanamine (B8690888) hydrochloride is a promising area of research, with a focus on improving its biological selectivity. The goal is to create derivatives that are more effective against target organisms, such as specific bacteria or fungi, while minimizing their impact on non-target species. This can be achieved through a systematic exploration of the compound's structure-activity relationship (SAR).
Key areas for modification of the 2-(Decylthio)ethanamine hydrochloride molecule include the alkyl chain, the thioether linkage, and the ethanamine head group. By altering these components, researchers can fine-tune the compound's physicochemical properties, such as its hydrophobicity and charge distribution, which are critical for its biological activity.
Table 1: Potential Modifications to this compound and their Expected Impact on Selectivity
| Molecular Component | Proposed Modification | Expected Impact on Selectivity |
| Alkyl Chain | Introduction of branching or unsaturation | Altered membrane interaction and potential for increased specificity towards certain microbial cell membranes. |
| Variation of chain length (shorter or longer than decyl) | Optimization of the hydrophobic-lipophilic balance to enhance activity against specific types of microorganisms. | |
| Thioether Linkage | Replacement with a sulfoxide (B87167) or sulfone | Modification of the compound's polarity and hydrogen bonding capabilities, potentially leading to altered target interactions. |
| Ethanamine Head Group | N-alkylation or N-acylation | Changes in the cationic nature and steric bulk, which could influence interactions with microbial surfaces and reduce off-target effects. |
For example, the introduction of branching in the decyl chain could disrupt its interaction with the lipid bilayers of non-target organisms, thereby increasing its selectivity. Similarly, modifying the ethanamine group could alter the compound's charge density, potentially leading to more specific binding to the negatively charged components of microbial cell walls. The synthesis of a library of such analogs, followed by high-throughput screening, would be a systematic approach to identifying next-generation compounds with superior biological selectivity.
Development of Advanced Formulation Strategies for Targeted Delivery in Research Settings
One promising approach is the use of microencapsulation . This technique involves enclosing the active compound within a protective shell, which can be designed to release its contents under specific conditions, such as changes in pH, temperature, or the presence of certain enzymes. For industrial applications like preventing biofouling in cooling water systems, microcapsules containing this compound could be designed to adhere to surfaces where biofilms are likely to form and release the biocide in a sustained manner.
Another area of development is the use of stimuli-responsive polymers . These are "smart" materials that can undergo a change in their physical or chemical properties in response to an external trigger. For instance, a polymer matrix containing this compound could be engineered to swell and release the compound in response to the metabolic byproducts of microbial growth, thereby targeting the biocide directly to the site of contamination.
Table 2: Advanced Formulation Strategies for this compound
| Formulation Strategy | Mechanism of Action | Potential Research Application |
| Microencapsulation | Controlled release of the active compound from a protective shell. | Targeted delivery to microbial biofilms on surfaces. |
| Stimuli-Responsive Polymers | Release of the compound in response to specific environmental triggers (e.g., pH, temperature, enzymes). | On-demand biocide release in response to microbial contamination. |
| Nanoparticle-Based Carriers | Encapsulation or surface conjugation of the compound onto nanoparticles for targeted delivery. | Investigation of cellular uptake and intracellular targeting in specific microorganisms. |
These advanced formulation strategies have the potential to significantly improve the performance of this compound in a variety of research settings, from industrial process optimization to fundamental studies of antimicrobial action.
Integration into Multidisciplinary Research Platforms for Complex Problem Solving
The unique properties of this compound make it a valuable tool for addressing complex scientific challenges that require a multidisciplinary approach. By combining expertise from chemistry, biology, materials science, and engineering, researchers can gain a more comprehensive understanding of the compound's behavior and develop innovative applications.
In the field of materials science , this compound can be incorporated into coatings and polymers to create surfaces that are resistant to microbial colonization. A multidisciplinary team could investigate the interactions between the compound and the material matrix, as well as the long-term stability and efficacy of the resulting antimicrobial material.
Computational modeling is another area where a multidisciplinary approach can be beneficial. By using computer simulations, researchers can predict how this compound will interact with different biological targets and environmental systems. This can help to guide the design of new experiments and accelerate the development of new applications for the compound. The complexity of biofilm activity and behavior requires research contributions from many disciplines such as biochemistry, engineering, mathematics and microbiology. nih.gov
Table 3: Examples of Multidisciplinary Research Platforms for this compound
| Research Area | Disciplines Involved | Potential Research Focus |
| Antimicrobial Materials | Materials Science, Chemistry, Microbiology | Development and characterization of biofilm-resistant coatings and polymers. |
| Environmental Fate and Transport | Environmental Science, Chemistry, Toxicology | Modeling the behavior of the compound in aquatic and terrestrial ecosystems. |
| Corrosion Inhibition | Electrochemistry, Materials Science, Microbiology | Investigating the synergistic effects of the compound's biocidal and corrosion-inhibiting properties. |
By fostering collaboration between researchers from different fields, the full potential of this compound as a versatile research tool can be realized.
Exploration of Novel Applications in Niche Chemical and Biological Research Fields
Beyond its established use as a biocide and corrosion inhibitor, this compound has the potential for a wide range of novel applications in niche areas of chemical and biological research. Its unique combination of a long alkyl chain, a thioether linkage, and a primary amine group makes it an interesting candidate for exploration in various fields.
In coordination chemistry , the thioether and amine groups of the molecule can act as ligands, binding to metal ions to form coordination complexes. These complexes could have interesting catalytic or biological properties, and their synthesis and characterization would be a valuable area of research. The study of such complexes could lead to the development of new catalysts for organic synthesis or new therapeutic agents.
In the field of organic synthesis , this compound could serve as a versatile building block for the construction of more complex molecules. The primary amine group can be readily modified, and the thioether linkage can participate in a variety of chemical reactions. This could open up new avenues for the synthesis of novel compounds with interesting biological or material properties.
Another potential application is in the study of biological membranes . The amphiphilic nature of this compound, with its hydrophobic tail and hydrophilic head group, suggests that it may interact with lipid bilayers. Investigating these interactions could provide insights into the mechanisms of antimicrobial activity and could lead to the development of new tools for studying membrane structure and function.
Table 4: Potential Niche Applications for this compound
| Research Field | Potential Application | Rationale |
| Coordination Chemistry | Synthesis of metal complexes | The thioether and amine groups can act as ligands. |
| Organic Synthesis | Building block for complex molecules | The primary amine and thioether groups are reactive functional groups. |
| Membrane Biology | Probe for studying lipid bilayers | The amphiphilic nature of the molecule suggests it will interact with membranes. |
| Drug Discovery | Scaffold for the development of new therapeutic agents | The compound's known biological activity could be modified and optimized for specific therapeutic targets. |
The exploration of these and other novel applications will undoubtedly lead to a deeper understanding of the chemical and biological properties of this compound and could result in the development of new and valuable research tools.
Q & A
Q. What are the standard synthetic routes for 2-(Decylthio)ethanamine hydrochloride, and how can purity be validated?
The compound is typically synthesized via thiol-amine coupling reactions, where a decylthiol group is introduced to an ethanamine backbone under controlled pH conditions. A common method involves reacting 2-chloroethanamine hydrochloride with decyl mercaptan in the presence of a base like triethylamine . Purification is achieved through recrystallization in ethanol or column chromatography. Purity validation requires a combination of techniques:
Q. What solvent systems are optimal for dissolving this compound, and how does pH affect stability?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water at acidic pH (<4.0). Stability studies suggest:
- Aqueous solutions degrade rapidly at neutral or alkaline pH due to hydrolysis of the thioether bond.
- Storage recommendations : Lyophilized solid at -20°C in airtight containers; avoid repeated freeze-thaw cycles in solution .
Experimental validation using accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring is advised .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation.
- Waste disposal : Collect organic waste separately and neutralize acidic residues before disposal via certified hazardous waste services .
- Emergency measures : Immediate rinsing with water for spills on skin; ethanol for equipment decontamination .
Advanced Research Questions
Q. How can reaction mechanisms for thiol-amine coupling be optimized to improve yield?
Key factors influencing yield include:
- Catalyst selection : Use of carbodiimides (e.g., EDC) or thiol-specific activators (e.g., 2-pyridyldithiol groups) to enhance coupling efficiency .
- Temperature control : Reactions performed at 4°C reduce side reactions like disulfide formation.
- Stoichiometric ratios : A 1.2:1 molar ratio of thiol to amine minimizes unreacted intermediates.
Advanced optimization employs Design of Experiments (DoE) to model variables (pH, solvent polarity, reaction time) .
Q. What analytical strategies resolve contradictions in biological activity data for this compound?
Discrepancies in bioactivity (e.g., receptor binding assays) may arise from:
- Impurity interference : Trace thiol oxidation products can act as competitive inhibitors. Validate via LC-MS/MS to identify degradation byproducts .
- Batch variability : Compare multiple synthetic batches using 2D-NMR to detect structural anomalies.
- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C) to minimize variability .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to cysteine-rich domains (e.g., HSP90) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key residues (e.g., GLU527, TYR604) involved in hydrogen bonding .
- Free energy calculations : Predict binding affinity (ΔG) using MM-PBSA/GBSA methods .
Q. What methodologies characterize degradation products under oxidative stress?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
